molecular formula C9H13NO2 B3333371 (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester CAS No. 96914-67-9

(E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester

Cat. No.: B3333371
CAS No.: 96914-67-9
M. Wt: 167.2 g/mol
InChI Key: XQKFLKVOVNWEMQ-VMPITWQZSA-N
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Description

(E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester is an organic compound with a unique structure that includes a cyano group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often at room temperature, and yields the desired ester in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol . These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-methylbut-2-enoic acid methyl ester
  • 2-Cyano-4-methylpent-2-enoic acid methyl ester
  • 2-Cyano-5-methylhex-2-enoic acid ethyl ester

Uniqueness

(E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester is unique due to its specific structural features, including the position of the cyano and methyl groups.

Properties

IUPAC Name

methyl (E)-2-cyano-5-methylhex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)4-5-8(6-10)9(11)12-3/h5,7H,4H2,1-3H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKFLKVOVNWEMQ-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C(\C#N)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester
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(E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester
Reactant of Route 4
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(E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester

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